tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Overview
Description
tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]azepin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the tert-butyl group.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted carbamate derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require selective protection and deprotection of amine groups. It is also used in the synthesis of peptide-based drugs .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate compound used for similar purposes in organic synthesis.
Benzyl carbamate: Used as a protecting group for amines, but requires different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, offering orthogonal protection strategies.
Uniqueness: tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is unique due to its specific structure, which provides both stability and reactivity. The presence of the benzo[b]azepin ring adds to its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMLZIXVMSMOI-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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